

shikimate pathway 2-phenylethanol production

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 2-Phenylethanol

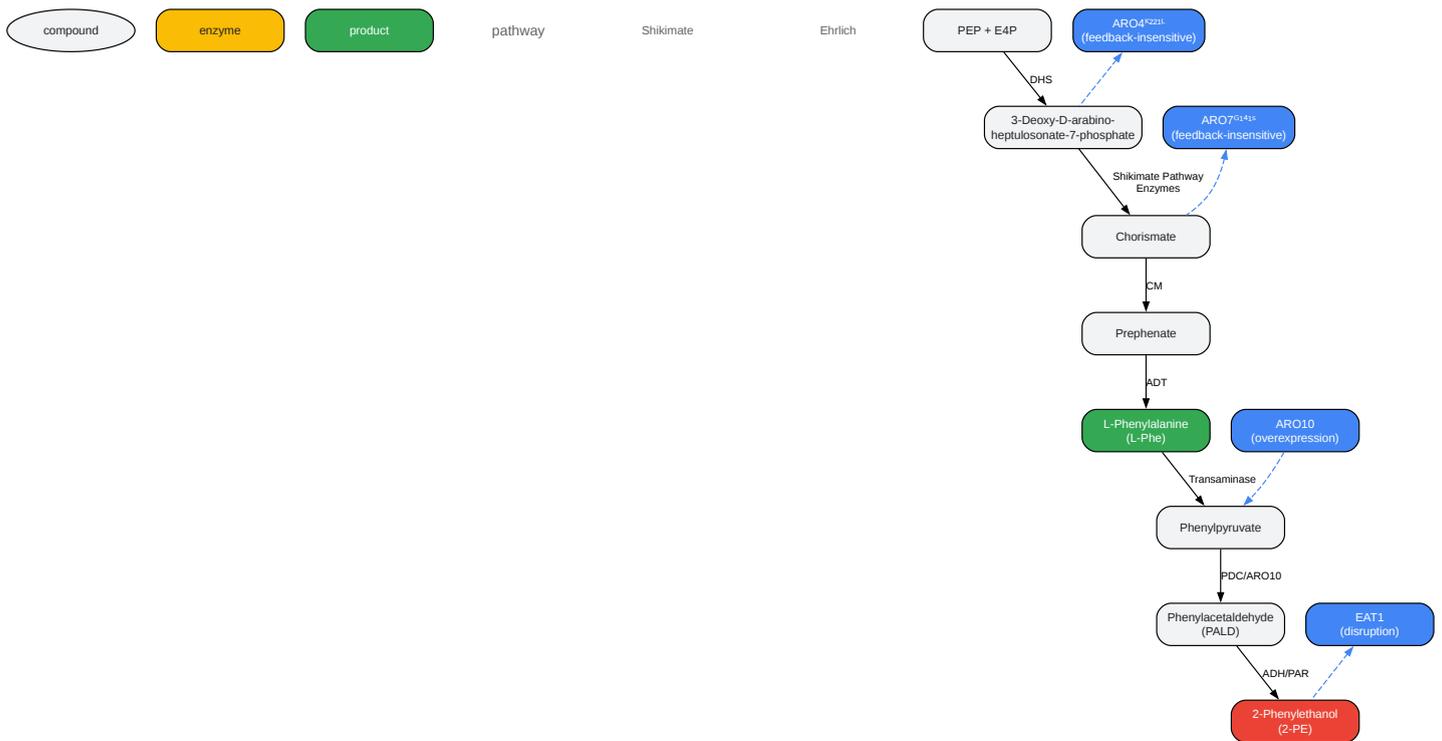
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Biosynthetic Pathways to 2-Phenylethanol

2-Phenylethanol (2-PE) can be synthesized in microbes through two primary metabolic routes that both originate from the aromatic amino acid L-Phenylalanine (L-Phe). A visual overview of these interconnected pathways is provided below.



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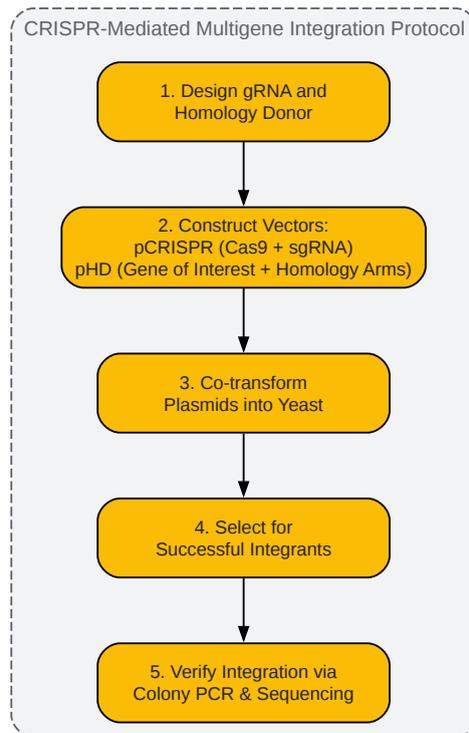
Overview of 2-PE biosynthesis via shikimate and Ehrlich pathways with key engineering targets.

- **The Shikimate Pathway:** This is a seven-step anabolic pathway found in plants, fungi, and bacteria, but not in animals [1] [2]. It converts primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into **chorismate**, the common precursor for the three aromatic amino acids, including L-Phenylalanine (L-Phe) [3] [4] [1].
- **The Ehrlich Pathway:** This pathway starts with L-Phe. L-Phe is first transaminated to form phenylpyruvate. Phenylpyruvate is then decarboxylated to phenylacetaldehyde (PALD) by enzymes like phenylpyruvate decarboxylase (PDC) or ARO10. Finally, PALD is reduced to 2-PE by alcohol dehydrogenases (ADH) or specific phenylacetaldehyde reductases (PAR) [3] [5] [6].

Metabolic Engineering Strategies

Refactoring the shikimate pathway in microbial hosts is crucial for diverting carbon flux toward 2-PE. Key strategies include:

- **Overexpression and Deregulation of Shikimate Pathway Genes:** The first enzyme, DHS (encoded by *ARO4* in yeast), is often feedback-inhibited by aromatic amino acids. Expressing a feedback-insensitive mutant (e.g., *ARO4*^{K221L}) is a common strategy to increase carbon entry into the pathway [3] [4]. Similarly, chorismate mutase (encoded by *ARO7*) can be engineered (e.g., *ARO7*^{G141S}) to be feedback-insensitive, favoring the branch toward L-Phe [3].
- **Enhancing the Ehrlich Pathway and Blocking Byproducts:** Overexpressing *ARO10*, which encodes the key decarboxylase, enhances the conversion of phenylpyruvate to phenylacetaldehyde [3]. Additionally, disrupting the gene *EAT1* (encoding an alcohol acetyltransferase) prevents the conversion of 2-PE into 2-phenylethyl acetate (2-PEAc), thereby minimizing product loss and increasing 2-PE titers [3].
- **Advanced Tool Development for Multigene Integration:** A major advancement in non-conventional yeasts like *K. marxianus* is the use of CRISPR-Cas9 for one-step, multigene integration. This allows researchers to refactor entire pathway segments by simultaneously integrating multiple expression cassettes (e.g., for *ARO4*, *ARO7*, and *PHA2*) into a specific genomic locus (like *ABZ1*), achieving high integration efficiency (51 ± 9%) [3]. The experimental workflow for this is summarized below.



Key Parameters: • Homology Arm Length: ~700 bp • Target Loci: ABZ1, URA3, LYS1 • Integration Efficiency: up to 51 ± 9% • Insert Size: Demonstrated for up to 5 kbp

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Workflow for CRISPR-Cas9-mediated multigene integration, a key tool for pathway refactoring [3].

Quantitative Data on 2-PE Production in Microbes

The success of metabolic engineering is quantified by the final titer of 2-PE. The table below summarizes production data from various engineered yeast strains and cultivation conditions.

Microbial Host	Engineering Strategy / Key Feature	Max 2-PE Titer (mg/L)	Cultivation Mode & Duration	Citation/Note
<i>Kluyveromyces marxianus</i> CBS 6556	Refactored Shikimate pathway (KmARO4 ^{K221L} , KmARO7 ^{G141S} , KmPHA2); Overexpressed KmARO10; Disrupted KmEAT1	766 ± 6	Batch, 120 h	[3]
<i>Kluyveromyces marxianus</i> CBS 6556	Same as above, with optimized fed-batch process	1,943 ± 63	Fed-batch, 120 h	[3]
<i>Starmerella bacillaris</i> R5	Biotransformation from L-Phe (Ehrlich pathway)	1,280	Not Specified	[6]
<i>Candida glabrata</i>	Production from tequila vinasses (de novo synthesis)	~65*	96 h	*This is 2-PEAc, the ester of 2-PE [7] [8]

Detailed Experimental Protocol: Pathway Refactoring

This protocol is adapted from the combinatorial library creation method used in [3].

• Step 1: Strain and Vector Preparation

- Use a uracil-auxotrophic base strain (e.g., *K. marxianus* CBS 6556 *ura3Δ his3Δ*).
- Design a two-plasmid CRISPR system: 1) **pCRISPR plasmid** expressing Cas9 and a single guide RNA (sgRNA) targeting a specific genomic locus (e.g., *ABZ1*); 2) **Homology Donor (pHD) plasmid** containing your gene(s) of interest (e.g., *ARO4*^{K221L}) flanked by ~700 bp homology arms corresponding to the target locus.

• Step 2: Yeast Transformation and Selection

- Co-transform the pCRISPR and pHD plasmids into the yeast strain using a standard yeast transformation method like lithium acetate.

- Plate the transformed cells onto appropriate selective media (e.g., without uracil) to select for cells that have taken up the plasmids.
- The Cas9-induced double-strand break at the target locus will be repaired using the pHD plasmid as a template via homologous recombination, integrating the gene(s) into the genome.

- **Step 3: Screening and Validation**

- Pick individual colonies and perform colony PCR using primers that bind outside the homology region and within the integrated sequence. This confirms successful gene integration.
- For a combinatorial library, create different strains with varying promoter strengths (e.g., high/medium/low) driving your key genes. The study in [3] used a 3³-factorial design for *ARO4*, *ARO7*, and *PHA2*.

- **Step 4: Fermentation and Analysis**

- **Culture Conditions:** Inoculate engineered strains in a defined medium and incubate at 30°C with shaking at 250 rpm. For fed-batch production, begin with a batch phase and then continuously or intermittently feed a concentrated carbon source (e.g., glucose) to maintain metabolic activity without causing carbon catabolite repression.
- **Product Quantification:** After 96-120 hours, collect culture broth and centrifuge to remove cells. Analyze the supernatant for 2-PE concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

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To cite this document: Smolecule. [shikimate pathway 2-phenylethanol production]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539486#shikimate-pathway-2-phenylethanol-production>]

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